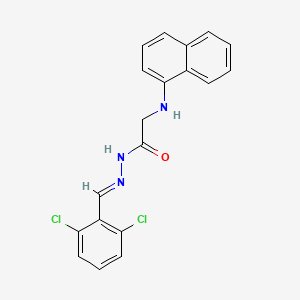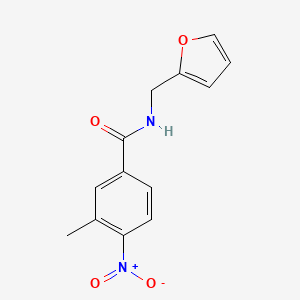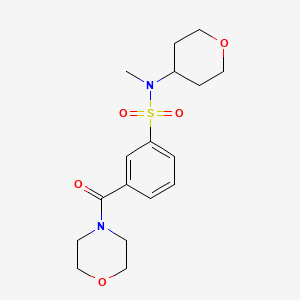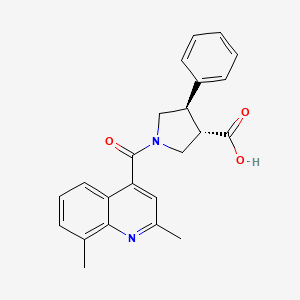
N'-(2,6-Dichlorobenzylidene)-2-(naphthalen-1-ylamino)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,6-Dichlorobenzylidene)-2-(naphthalen-1-ylamino)acetohydrazide is a useful research compound. Its molecular formula is C19H15Cl2N3O and its molecular weight is 372.2 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(2,6-dichlorobenzylidene)-2-(1-naphthylamino)acetohydrazide is 371.0592175 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sulfonamides in Clinical Use
Sulfonamides, possessing the primary sulfonamide moiety, are integral to various clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. Recent patents and research focus on their application as antiglaucoma agents, targeting tumor-associated isoforms CA IX/XII for antitumor activity, and exploring their roles as selective antiglaucoma drugs, antitumor agents, and for other disease treatments, highlighting their importance in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).
Naphthalimides in Medicinal Applications
Naphthalimide derivatives, known for their extensive medicinal potential, exhibit significant activities as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Their ability to interact with DNA, enzymes, and receptors showcases their versatility in therapeutic applications. The ongoing research and development of naphthalimide-based compounds, including their use as artificial ion receptors, fluorescent probes, and diagnostic agents, mark them as a significant class of compounds with expanding medicinal applications (Gong, Addla, Lv, & Zhou, 2016).
Potential for Antitumor Activity
The exploration of heterocyclic naphthalimides, particularly in the context of anticancer research, has identified these compounds as having a solid foundation for developing novel therapeutic agents. Their structural modifications have led to enhanced DNA binding affinity and improved antitumor properties, suggesting their significant potential in cancer therapy. The systematic review of naphthalimide derivatives, including their design strategies beyond DNA intercalation and topo II poison, such as prodrugs and multitarget drugs, highlights the innovative approaches in utilizing naphthalimide and analogues for antitumor applications (Chen, Xu, & Qian, 2018).
Propiedades
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O/c20-16-8-4-9-17(21)15(16)11-23-24-19(25)12-22-18-10-3-6-13-5-1-2-7-14(13)18/h1-11,22H,12H2,(H,24,25)/b23-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHIURMBPPFHBY-FOKLQQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5518088.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5518092.png)
![3-[[(1S,5R)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-2,4-dichlorophenol](/img/structure/B5518101.png)



![tert-butyl {4-[2-(cyanoacetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5518120.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5518135.png)
![3-Amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-iminoimidazolidin-4-one](/img/structure/B5518149.png)


![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-phenylbenzenesulfonamide](/img/structure/B5518162.png)
![N-[(E)-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]-4-nitrobenzamide](/img/structure/B5518165.png)
